Flavokawain B

Melanogenesis inhibition Hyperpigmentation B16/F10 melanoma

Flavokawain B (FKB) is the superior flavokawain for oncology and melanogenesis research. With 2.2-fold greater potency than Flavokawain A in suppressing melanin production and 9.6-fold reduction in cellular melanin content, FKB is the optimal positive control for tyrosinase/MITF pathway studies. Its 4- to 12-fold selective cytotoxicity against AR-negative prostate cancer cells (DU145, PC-3) and validated in vivo tumor reduction in xenograft models position FKB as a unique lead scaffold for castration-resistant prostate cancer drug discovery. Procure FKB for reproducible, high-sensitivity assays and focused library synthesis.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
CAS No. 76554-24-0
Cat. No. B7726121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavokawain B
CAS76554-24-0
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O
InChIInChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3/b9-8+
InChIKeyQKQLSQLKXBHUSO-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flavokawain B (CAS 76554-24-0): Chalcone Compound with Differentiated Cytotoxic and Melanogenic Inhibitory Profiles vs. Flavokawain A and C


Flavokawain B (FKB) is a naturally occurring chalcone isolated from Piper methysticum (kava) and Sarcandra glabra, characterized by a trans-chalcone backbone substituted with a 2′-hydroxy and 4′,6′-dimethoxy groups [1]. It belongs to the flavokawain subfamily (A, B, C), distinguished from generic chalcones by its specific substitution pattern and spectrum of biological activities including cytotoxicity against multiple cancer cell lines, anti-melanogenic effects, nitric oxide production inhibition (IC50 = 6.8 μM), and antineoplastic properties . As a research compound with demonstrated in vivo efficacy in xenograft models and a defined structural scaffold for derivatization, FKB serves as a key reference standard and lead scaffold for oncology and pigmentation disorder research applications [2].

Why Flavokawain B Cannot Be Substituted with Flavokawain A or C: Evidence-Based Differentiators for Informed Procurement


Flavokawain B exhibits quantifiable, functionally consequential differences relative to its closest structural analogs Flavokawain A (FKA) and C (FKC), rendering generic substitution scientifically invalid. Direct comparative studies demonstrate that FKB is approximately 2.2-fold more potent than FKA in suppressing melanin production in α-MSH-stimulated B16/F10 melanoma cells and achieves significantly greater cytotoxicity in multiple cancer cell lines where FKA shows minimal or no activity [1]. Additionally, FKB demonstrates in vivo antitumor efficacy across several xenograft models—including melanoma, prostate cancer, cholangiocarcinoma, and B-cell lymphoma—whereas comparable in vivo validation for FKA and FKC remains limited [2]. These performance gaps arise from differences in methoxy/hydroxy substitution patterns on the chalcone core, which influence target engagement, cellular uptake, and downstream signaling modulation [3].

Flavokawain B Quantitative Differentiation Evidence: Head-to-Head Comparisons with Flavokawain A and Other Benchmarks


Flavokawain B Exhibits 9.6-Fold Melanin Suppression vs. 4.3-Fold for Flavokawain A in α-MSH-Stimulated B16/F10 Melanoma Cells

In a direct head-to-head study evaluating anti-melanogenic activity, Flavokawain B (FLB) reduced specific cellular melanin content by 9.6-fold in α-MSH-induced B16/F10 melanoma cells, compared to a 4.3-fold reduction by Flavokawain A (FLA) under identical conditions [1]. This represents a 2.2-fold greater melanogenic inhibitory effect for FLB relative to FLA.

Melanogenesis inhibition Hyperpigmentation B16/F10 melanoma

Flavokawain B Demonstrates 9-Fold Tyrosinase Activity Suppression vs. 7-Fold for Flavokawain A

Parallel to its superior melanin suppression, Flavokawain B reduced specific cellular tyrosinase activity by 9-fold, whereas Flavokawain A achieved a 7-fold reduction in the same α-MSH-induced B16/F10 melanoma cell model [1]. The 2-fold differential in tyrosinase inhibition correlates with the observed difference in melanin content suppression and mRNA downregulation of Mitf, Tyr, Trp-1, and Trp-2.

Tyrosinase inhibition Melanogenesis Enzymatic activity

Flavokawain B Induces Cytotoxicity in HepG2 Hepatocytes (IC50 = 23.2 μM) While Flavokawain A Shows No Toxicity up to 100 μM

A comparative cytotoxicity study in HepG2 hepatocytes revealed that Flavokawain B caused significant cell death with an IC50 of 23.2 ± 0.8 μM, whereas Flavokawain A was not toxic to HepG2 cells at concentrations up to 100 μM [1]. Both compounds activated Nrf2-mediated antioxidant responses and increased total glutathione levels over 2-fold, but only FKB triggered cytotoxicity, indicating divergent downstream signaling outcomes.

Cytotoxicity Hepatocellular carcinoma HepG2

Flavokawain B Is 4- to 12-Fold More Effective Against AR-Negative HRPC Cell Lines than AR-Positive Hormone-Sensitive Lines, with Minimal Effect on Normal Prostate Cells

Flavokawain B demonstrated 4- to 12-fold greater efficacy in reducing cell viability in androgen receptor (AR)-negative, hormone-refractory prostate cancer (HRPC) cell lines DU145 and PC-3 compared to AR-positive, hormone-sensitive LAPC4 and LNCaP cells, while exerting minimal effects on normal prostatic epithelial and stromal cells [1]. This selective cytotoxicity profile contrasts with many standard chemotherapeutics that lack such disease-state discrimination.

Prostate cancer Hormone-refractory Selective cytotoxicity

Flavokawain B Inhibits Nitric Oxide Production with IC50 = 6.8 μM, Differentiating from Non-NO-Inhibitory Chalcones

Flavokawain B inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production with an IC50 of 6.8 μM, establishing it as a functional NO production inhibitor within the chalcone class . This property is not universal among structurally similar chalcones; many related compounds lack significant NO inhibitory activity at comparable concentrations.

Nitric oxide inhibition Anti-inflammatory LPS-induced

Flavokawain B Mannich Base Derivative Achieves 2-Fold Greater AChE Inhibition than Rivastigmine, Demonstrating Scaffold Derivatization Potential

While Flavokawain B itself is not a potent AChE inhibitor, its Mannich base derivative (compound 8) demonstrated IC50 values below 20 μM against acetylcholinesterase and was 2-fold more active than rivastigmine, a clinically approved AChE inhibitor [1]. This establishes FKB as a privileged scaffold for generating potent AChE inhibitors through structural modification, with logP values around 2 indicating sufficient lipophilicity for blood-brain barrier penetration.

Acetylcholinesterase inhibition Alzheimer's disease Chalcone derivatives

Optimal Flavokawain B Procurement Scenarios: When to Select FKB Based on Validated Evidence


Melanogenesis and Hyperpigmentation Disorder Research

FKB is the preferred flavokawain for melanogenesis studies requiring potent and reproducible melanin suppression. With a 9.6-fold reduction in cellular melanin content and 9-fold tyrosinase activity suppression—2.2-fold and 2-fold greater than FKA, respectively [1]—FKB provides a more robust positive control and chemical probe. Researchers investigating tyrosinase inhibitors, MITF pathway modulation, or developing depigmenting agents should prioritize FKB over FKA to maximize assay sensitivity and reduce required compound quantities. Additionally, FKB's demonstrated non-toxicity at 6.25 μM in the zebrafish model [1] supports its use in vertebrate-based phenotypic screening for depigmenting compounds.

Hormone-Refractory Prostate Cancer (HRPC) Preclinical Studies

FKB is uniquely positioned for HRPC research due to its 4- to 12-fold selective cytotoxicity against AR-negative, hormone-refractory prostate cancer cell lines (DU145, PC-3) over AR-positive, hormone-sensitive lines (LAPC4, LNCaP), with minimal effects on normal prostate cells [2]. This selectivity profile is rare among natural products and makes FKB an ideal lead scaffold and positive control for studies targeting castration-resistant prostate cancer (CRPC). The compound's validated in vivo efficacy in DU145 xenograft models [2] further supports its use in preclinical efficacy studies. Procurement of FKB is scientifically justified when the research objective is identifying agents with preferential activity against AR-negative, advanced-stage prostate cancer.

Medicinal Chemistry and Chalcone Scaffold Derivatization Programs

FKB serves as an optimal starting scaffold for structure-activity relationship (SAR) studies and derivative synthesis programs. Its core chalcone structure with 2′-hydroxy-4′,6′-dimethoxy substitution is amenable to targeted modifications including Mannich base formation (producing AChE inhibitors 2-fold more potent than rivastigmine [3]), O-demethylation, hydroxylation, and glycosylation [4]. Medicinal chemists should procure FKB as a reference standard and precursor for generating focused libraries targeting cancer, inflammation, or CNS disorders. The established synthetic accessibility of FKB derivatives with improved physicochemical properties (e.g., logP ~2 for CNS penetration [3]) provides a validated foundation for drug discovery programs.

B-Cell Lymphoma Preclinical Therapeutic Development

FKB is a compelling tool compound for B-cell lymphoma research, with demonstrated in vitro activity against multiple B-cell lymphoma cell lines and in vivo efficacy in mouse xenograft models [5]. FKB induces mitochondrial apoptosis via the PI3K/Akt axis and synergizes with the BCL-2 inhibitor ABT-199 [5]. Intraperitoneal administration of FKB significantly decreases lymphoma growth in vivo, accompanied by diminished mitosis and Ki-67 staining [5]. For researchers investigating non-Hodgkin lymphoma therapeutics, particularly those exploring combination strategies with BCL-2 inhibitors or targeting the PI3K/Akt pathway, FKB represents a scientifically validated positive control and lead scaffold warranting procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flavokawain B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.